![molecular formula C9H14N4O2 B12905892 5-Amino-2-{[(oxolan-2-yl)methyl]amino}pyrimidin-4(3H)-one CAS No. 77961-48-9](/img/structure/B12905892.png)
5-Amino-2-{[(oxolan-2-yl)methyl]amino}pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-(((tetrahydrofuran-2-yl)methyl)amino)pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of an amino group at the 5th position and a tetrahydrofuran-2-ylmethylamino group at the 2nd position of the pyrimidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(((tetrahydrofuran-2-yl)methyl)amino)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: This step involves the cyclization of appropriate precursors to form the pyrimidinone ring.
Introduction of the Amino Group: The amino group is introduced at the 5th position through nucleophilic substitution reactions.
Attachment of the Tetrahydrofuran-2-ylmethylamino Group: This step involves the reaction of the pyrimidinone core with tetrahydrofuran-2-ylmethylamine under controlled conditions to achieve the desired substitution at the 2nd position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2-(((tetrahydrofuran-2-yl)methyl)amino)pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and tetrahydrofuran-2-ylmethylamino groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various electrophiles or nucleophiles in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
5-Amino-2-(((tetrahydrofuran-2-yl)methyl)amino)pyrimidin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, or antimicrobial activities.
Industry: Utilized in the development of novel materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Amino-2-(((tetrahydrofuran-2-yl)methyl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors and modulating signal transduction pathways.
Pathway Modulation: Affecting various biochemical pathways involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-2-(methylamino)pyrimidin-4(1H)-one: Lacks the tetrahydrofuran-2-yl group.
5-Amino-2-(ethylamino)pyrimidin-4(1H)-one: Contains an ethyl group instead of the tetrahydrofuran-2-yl group.
5-Amino-2-(propylamino)pyrimidin-4(1H)-one: Contains a propyl group instead of the tetrahydrofuran-2-yl group.
Uniqueness
The presence of the tetrahydrofuran-2-ylmethylamino group in 5-Amino-2-(((tetrahydrofuran-2-yl)methyl)amino)pyrimidin-4(1H)-one imparts unique chemical properties and potential biological activities that distinguish it from other similar compounds. This structural feature may enhance its binding affinity to specific molecular targets or improve its solubility and stability.
Propiedades
Número CAS |
77961-48-9 |
|---|---|
Fórmula molecular |
C9H14N4O2 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
5-amino-2-(oxolan-2-ylmethylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N4O2/c10-7-5-12-9(13-8(7)14)11-4-6-2-1-3-15-6/h5-6H,1-4,10H2,(H2,11,12,13,14) |
Clave InChI |
RWNKTLAHBIUHHV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CNC2=NC=C(C(=O)N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


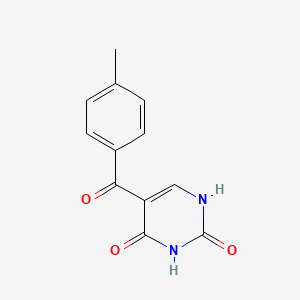
![11-Methyl-5,11-dihydrofuro[2,3-c]acridin-6(4H)-one](/img/structure/B12905814.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3,6-diphenyl-N-(3-pyridinylmethyl)-](/img/structure/B12905816.png)
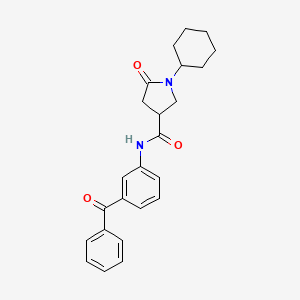
![Acetamide, N-[1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-6-quinolinyl]-](/img/structure/B12905829.png)
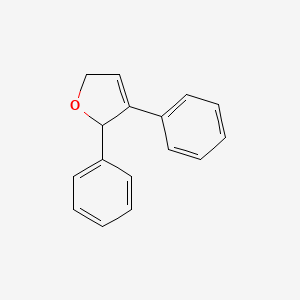
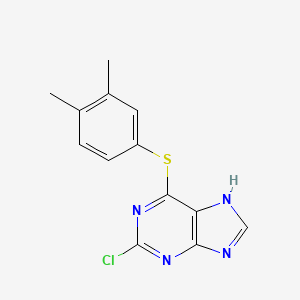
![Ethanol, 2,2'-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]imino]bis-](/img/structure/B12905862.png)
![1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]-](/img/structure/B12905865.png)

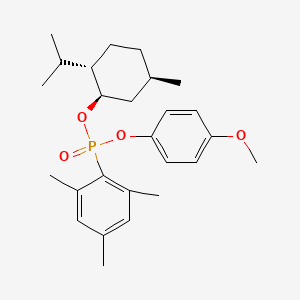
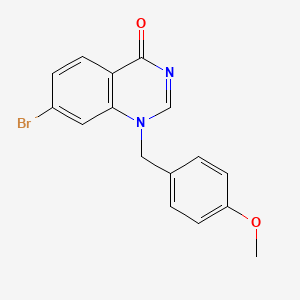

![2-[(4-Methoxyphenyl)methyl]furan](/img/structure/B12905882.png)
